molecular formula C4H10ClFN2O2S B6603270 3-(aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride CAS No. 2305255-66-5

3-(aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride

Cat. No.: B6603270
CAS No.: 2305255-66-5
M. Wt: 204.65 g/mol
InChI Key: FEWFWYLKRSXWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-(aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

3-(aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This makes the compound a potential inhibitor of various enzymes, including proteases and kinases . The aminomethyl group may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

3-(aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride can be compared with other similar compounds, such as:

    3-(aminomethyl)azetidine-1-sulfonyl chloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group. It may have different reactivity and biological activities.

    3-(aminomethyl)azetidine-1-sulfonamide: This compound contains a sulfonamide group instead of a sulfonyl fluoride group. It may have different chemical and biological properties.

    4-(aminomethyl)piperidine-1-sulfonyl fluoride: This compound contains a piperidine ring instead of an azetidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications .

Properties

IUPAC Name

3-(aminomethyl)azetidine-1-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-2-4(1-6)3-7;/h4H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWFWYLKRSXWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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